3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide
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Overview
Description
3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is a chemical compound with the molecular formula C6H11IN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane, ethanol, or acetonitrile, and the reaction is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylbenzimidazolium Bromide: Another benzimidazole derivative with similar properties but different substituents.
3-Ethyl-1-methyl-1H-imidazol-3-ium Bis(fluorosulfonyl)imide: A related compound with different anionic components.
Uniqueness
3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is unique due to its specific substituents and the presence of the iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C10H13IN2 |
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Molecular Weight |
288.13 g/mol |
IUPAC Name |
1-ethyl-3-methylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C10H13N2.HI/c1-3-12-8-11(2)9-6-4-5-7-10(9)12;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
TWRLDOGYCQGUAN-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=[N+](C2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
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